molecular formula C13H19N3O2 B1385847 Ethyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate CAS No. 1018505-67-3

Ethyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate

Cat. No. B1385847
M. Wt: 249.31 g/mol
InChI Key: SEPCGDOQKJKGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of piperazine-based synthons, which facilitate its insertion into the molecule . For example, the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for a similar compound, ethyl 1-(4-pyridinyl)-4-piperidinecarboxylate, is 1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 .

Scientific Research Applications

Synthesis of Anticancer Agents

Ethyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate is utilized in the synthesis of anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have been tested for their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia, demonstrating potential therapeutic applications in cancer treatment (Temple et al., 1983).

Antibacterial and Antifungal Activities

The compound has been involved in the synthesis of new piperidine substituted benzothiazole derivatives. These synthesized compounds have shown good antibacterial and antifungal activities, indicating its significance in the development of new antimicrobial agents (Shafi et al., 2021).

Chemical Synthesis and Photophysical Properties

Ethyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate is also crucial in chemical synthesis processes. For example, it plays a role in the phosphine-catalyzed [4 + 2] annulation process, leading to the formation of highly functionalized tetrahydropyridines with complete regioselectivity. Such processes underscore the compound's versatility in synthesizing diverse organic molecules with potential applications in material science and organic electronics (Zhu et al., 2003).

Crystal Structures and Chemical Properties

Research on crystal structures of compounds related to Ethyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate, such as the study of derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, contributes to the understanding of molecular conformations and the influence of substituents on molecular geometry. This knowledge is crucial for the design of molecules with specific physical and chemical properties (Raghuvarman et al., 2014).

Antituberculosis Activity

The compound has been used as a starting material in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. This indicates its potential application in addressing tuberculosis, a significant global health issue. The design of these compounds involved molecular hybridization techniques, leading to the identification of promising compounds with activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, and cytotoxicity assessments (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)10-5-7-16(8-6-10)11-3-4-12(14)15-9-11/h3-4,9-10H,2,5-8H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPCGDOQKJKGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate

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